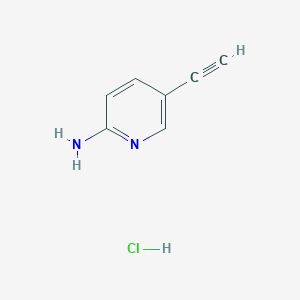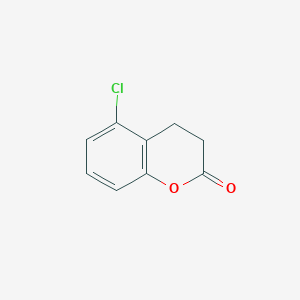![molecular formula C7H4FN3O B13660022 8-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13660022.png)
8-Fluoropyrido[4,3-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a fluorine atom at the 8th position and a hydroxyl group at the 4th position of the pyridopyrimidine ring. The molecular formula of this compound is C7H4FN3O, and it has a molecular weight of 165.125 Da . Pyridopyrimidines are known for their significant biological activities and are used in various therapeutic applications .
Preparation Methods
The synthesis of 8-Fluoropyrido[4,3-d]pyrimidin-4-ol involves multi-step reactions. One common synthetic route includes the use of triethylamine and [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as catalysts, followed by reactions with tetrahydrofuran, ammonia, methanol, and trichlorophosphate under inert atmosphere . The reaction conditions typically involve temperatures ranging from 0°C to 110°C and various reaction times depending on the specific step. Industrial production methods may involve similar multi-step processes with optimization for scale-up and yield improvement .
Chemical Reactions Analysis
8-Fluoropyrido[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Common substitution reactions involve the replacement of the fluorine atom or the hydroxyl group with other functional groups.
Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. .
Major Products: The major products formed depend on the type of reaction.
Scientific Research Applications
8-Fluoropyrido[4,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity
Mechanism of Action
The mechanism of action of 8-Fluoropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, or DNA. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit specific kinases or interfere with DNA replication .
Comparison with Similar Compounds
8-Fluoropyrido[4,3-d]pyrimidin-4-ol can be compared with other pyridopyrimidine derivatives:
Similar Compounds: Pyrido[2,3-d]pyrimidine, Pyrido[3,4-d]pyrimidine, and Pyrido[3,2-d]pyrimidine.
Properties
Molecular Formula |
C7H4FN3O |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4FN3O/c8-5-2-9-1-4-6(5)10-3-11-7(4)12/h1-3H,(H,10,11,12) |
InChI Key |
BNCBWCWDPWMAEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)F)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)

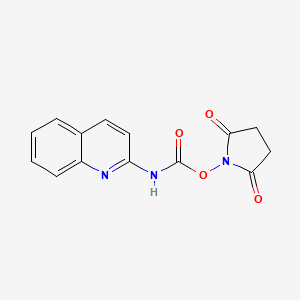
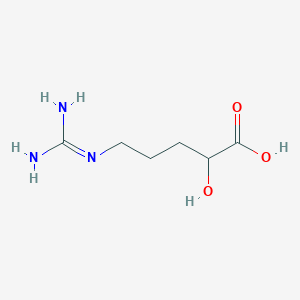
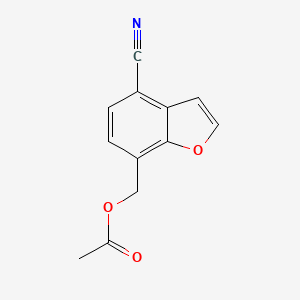
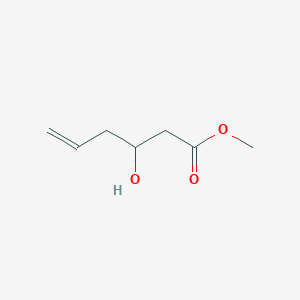
![2-Methylbenzo[d]thiazole-4-carboxamide](/img/structure/B13659998.png)



